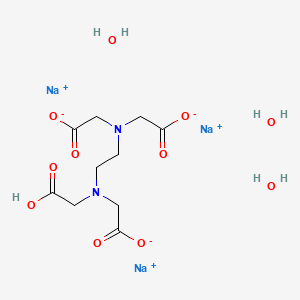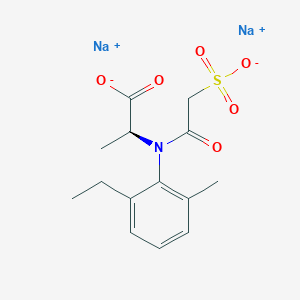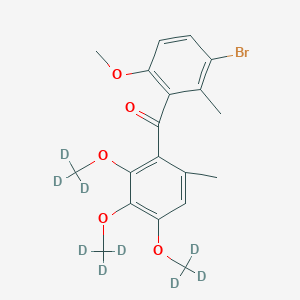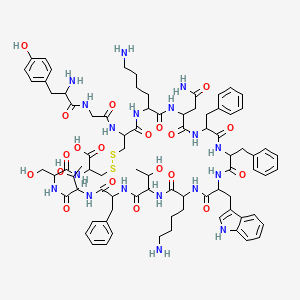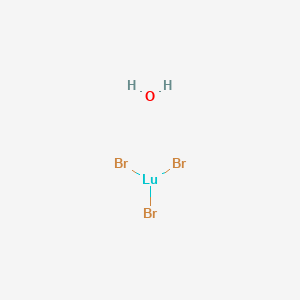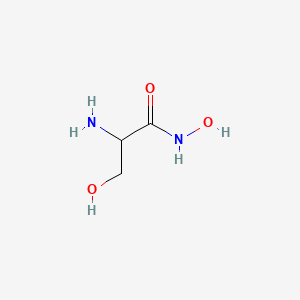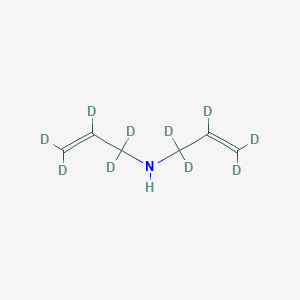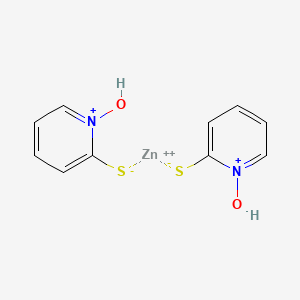
(1,2-13C2)dec-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-13C2)dec-1-yne is a compound with the molecular formula C10H18, where two carbon atoms in the alkyne group are labeled with the stable isotope carbon-13. This compound is a labeled analogue of 1-decyne, a terminal alkyne. The labeling with carbon-13 makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-13C2)dec-1-yne typically involves the alkylation of acetylide anions. The process begins with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH2) to form the acetylide anion. This anion then reacts with a carbon-13 labeled alkyl halide, such as 1-bromo-13C2-octane, to form this compound .
Industrial Production Methods
The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(1,2-13C2)dec-1-yne undergoes various chemical reactions typical of terminal alkynes:
Oxidation: It can be oxidized to form carboxylic acids or ketones.
Reduction: Hydrogenation can convert it to decane.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used.
Reduction: Catalysts such as platinum (Pt) or palladium (Pd) are employed.
Substitution: Alkyl halides and strong bases like sodium amide (NaNH2) are common reagents
Major Products
Aplicaciones Científicas De Investigación
(1,2-13C2)dec-1-yne is widely used in scientific research due to its stable isotope labeling:
Chemistry: Used as a building block in organic synthesis and as a reference compound in NMR spectroscopy.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.
Industry: Applied in the development of new materials and as a standard in environmental analysis .
Mecanismo De Acción
The mechanism by which (1,2-13C2)dec-1-yne exerts its effects depends on the specific application. In NMR spectroscopy, the carbon-13 labeling allows for the detailed study of molecular structures and dynamics. In metabolic studies, the labeled carbon atoms enable the tracing of metabolic pathways, providing insights into biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Decyne: The unlabeled analogue of (1,2-13C2)dec-1-yne.
Octylacetylene-1,2-13C2: Another carbon-13 labeled alkyne.
n-Octylacetylene-1,2-13C2: Similar in structure but with different labeling positions
Uniqueness
The primary uniqueness of this compound lies in its carbon-13 labeling, which makes it invaluable for NMR spectroscopy and metabolic studies. This labeling provides a distinct advantage over unlabeled compounds by allowing for more precise and detailed analysis.
Propiedades
Número CAS |
1173021-84-5 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
140.24 g/mol |
Nombre IUPAC |
(1,2-13C2)dec-1-yne |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3/i1+1,3+1 |
Clave InChI |
ILLHQJIJCRNRCJ-ZKDXJZICSA-N |
SMILES isomérico |
CCCCCCCC[13C]#[13CH] |
SMILES canónico |
CCCCCCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)
